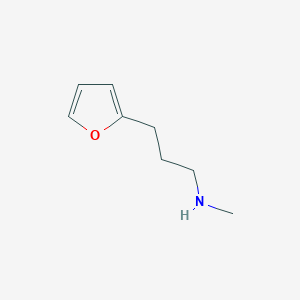

(3-Furan-2-yl-propyl)-methyl-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-9-6-2-4-8-5-3-7-10-8/h3,5,7,9H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIUEIPANNQGFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378191 | |

| Record name | (3-Furan-2-yl-propyl)-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17369-80-1 | |

| Record name | (3-Furan-2-yl-propyl)-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (3-Furan-2-yl-propyl)-methyl-amine

Disclaimer: The chemical name "(3-Furan-2-yl-propyl)-methyl-amine" is ambiguous and corresponds to several possible structures. Furthermore, there is a notable scarcity of published experimental data for this specific compound and its close isomers. This guide synthesizes information on the most plausible structure, N-methyl-3-(furan-2-yl)propan-1-amine , based on data from structurally related compounds and computational predictions. All experimental protocols and biological activities described herein are representative of this class of molecules and should be considered as a starting point for further research.

Chemical Identity and Structure

The user-provided name lacks specific locants, leading to ambiguity. Based on systematic nomenclature, the most direct interpretation is N-methyl-3-(furan-2-yl)propan-1-amine . However, searches reveal data for several related isomers. The key identifiers for these plausible structures are summarized below to aid in clarifying the compound of interest.

| Identifier | N-methyl-3-(furan-2-yl)propan-1-amine | (3-Furan-2-yl-1-methyl-propyl)-methyl-amine | 3-Furan-2-yl-1-methyl-propylamine |

| Synonym | This compound | N,α-Dimethyl-2-furanpropanamine | 4-(Furan-2-yl)butan-2-amine |

| Molecular Formula | C₈H₁₃NO | C₉H₁₅NO | C₈H₁₃NO |

| Molecular Weight | 139.19 g/mol | 153.22 g/mol [1] | 139.2 g/mol |

| CAS Number | Not available | 1593-37-9[1] | 768-57-0 |

| Canonical SMILES | CNCCC1=CC=CO1 | CC(CCC1=CC=CO1)NC | CC(N)CCC1=CC=CO1 |

This guide will focus on N-methyl-3-(furan-2-yl)propan-1-amine as the primary subject.

Physicochemical Properties

Due to the absence of experimental data, the following table summarizes predicted physicochemical properties for N-methyl-3-(furan-2-yl)propan-1-amine . These values are derived from computational models and provide estimates for guiding experimental design.

| Property | Predicted Value | Notes and Reference |

| Molecular Formula | C₈H₁₃NO | - |

| Molecular Weight | 139.19 g/mol | - |

| logP | 1.1 - 2.5 | A measure of lipophilicity. Values are typical for small amine-containing heterocycles.[2][3] |

| pKa (Conjugate Acid) | 9.0 - 11.0 | The secondary amine group is basic. The predicted pKa is for the protonated amine.[4] |

| Boiling Point | ~180 - 220 °C | Estimated based on structurally similar secondary amines, which exhibit hydrogen bonding.[5][6] |

| Aqueous Solubility | Soluble to Miscible | The presence of a basic amine and the potential for hydrogen bonding suggests good solubility in water, which is enhanced in acidic conditions through salt formation.[7][8] |

| Topological Polar Surface Area (TPSA) | 25.2 Ų | Calculated for similar structures, indicating moderate cell permeability.[2] |

Synthesis and Experimental Protocols

This two-step, one-pot procedure involves the initial formation of an imine by reacting 3-(furan-2-yl)propanal with methylamine, followed by the in-situ reduction of the imine to the target secondary amine.

Caption: General workflow for synthesis via reductive amination.

Objective: To synthesize N-methyl-3-(furan-2-yl)propan-1-amine from 3-(furan-2-yl)propanal.

Materials:

-

3-(furan-2-yl)propanal (1.0 eq)

-

Methylamine (1.1 eq, e.g., as a 40% solution in water or 2.0 M solution in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄) (1.5 eq)

-

Dichloromethane (DCM) or Methanol (solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Deionized Water

-

Hydrochloric Acid (1 M)

-

Sodium Hydroxide (1 M)

-

Ethyl Acetate

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-(furan-2-yl)propanal dissolved in the chosen solvent (e.g., DCM).

-

Imine Formation: Add methylamine solution dropwise to the stirred solution at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: If using NaBH(OAc)₃, add it portion-wise to the reaction mixture. If using NaBH₄ in methanol, cool the reaction to 0 °C before slow, portion-wise addition. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. If DCM was used, separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic extracts and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by acid-base extraction. Dissolve the residue in ethyl acetate and extract with 1 M HCl. Wash the acidic aqueous layer with ethyl acetate to remove neutral impurities. Basify the aqueous layer to pH >10 with 1 M NaOH and extract the product with ethyl acetate (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the purified amine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for N-methyl-3-(furan-2-yl)propan-1-amine, the furan scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[9][10][11] Furan derivatives are known to exhibit a wide range of pharmacological activities.[12]

Known Activities of Furan-Containing Compounds:

-

Antimicrobial: The furan ring is a core component of nitrofuran antibiotics (e.g., Nitrofurantoin), which act by generating reactive intermediates that damage bacterial DNA.[10] Other furan derivatives have shown broad-spectrum activity against various bacteria and fungi.[9][13][14]

-

Anti-inflammatory: Certain furan derivatives function as inhibitors of inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes.[9]

-

Anticancer: Furan-containing molecules have been investigated as anticancer agents, with mechanisms including apoptosis induction and inhibition of key enzymes in cancer cell proliferation.[9]

-

Cardiovascular and CNS Effects: The furan moiety is found in drugs targeting cardiovascular diseases and central nervous system disorders, acting on receptors and ion channels.[9]

Given the prevalence of anti-inflammatory activity among furan derivatives, a compound like N-methyl-3-(furan-2-yl)propan-1-amine could potentially modulate inflammatory signaling cascades, such as the NF-κB pathway, which is a central regulator of inflammation.

Caption: Potential inhibition of the NF-κB signaling pathway.

This diagram illustrates a plausible mechanism where the furan derivative could inhibit the IKK complex, preventing the degradation of IκBα and subsequent translocation of the pro-inflammatory transcription factor NF-κB to the nucleus. This would lead to a downstream reduction in the expression of inflammatory mediators.

Conclusion

This compound, likely corresponding to N-methyl-3-(furan-2-yl)propan-1-amine, is a compound with limited available data. However, based on the well-established importance of the furan scaffold in drug discovery, it represents an interesting candidate for further investigation. The predicted physicochemical properties suggest it is a drug-like molecule. The synthetic route via reductive amination is a feasible and scalable approach for its preparation. Future research should focus on the experimental validation of its properties and a systematic evaluation of its biological activities, particularly in the areas of antimicrobial and anti-inflammatory applications where furan derivatives have historically shown significant promise.

References

- 1. scbt.com [scbt.com]

- 2. N-[(furan-2-yl)methyl]aniline | C11H11NO | CID 57541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Furan-2-yl)propan-1-amine | C7H11NO | CID 179114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cmst.eu [cmst.eu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 10. benchchem.com [benchchem.com]

- 11. biojournals.us [biojournals.us]

- 12. Pharmacological activity of furan derivatives [wisdomlib.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Overview of (3-Furan-2-yl-propyl)-methyl-amine (CAS 17369-80-1): A Compound Awaiting Scientific Exploration

For the attention of: Researchers, scientists, and drug development professionals.

This technical whitepaper addresses the chemical compound (3-Furan-2-yl-propyl)-methyl-amine, assigned the Chemical Abstracts Service (CAS) number 17369-80-1. Despite its commercial availability for research purposes, a comprehensive review of scientific literature and patent databases reveals a significant lack of in-depth technical data for this specific molecule. This document summarizes the available information and highlights the current knowledge gap, positioning this compound as an open area for future scientific investigation.

Chemical Identity and Physicochemical Properties

This compound is a secondary amine featuring a furan ring connected to a methyl-aminated propyl chain. While detailed, experimentally verified data is scarce, basic physicochemical properties have been collated from chemical supplier databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 17369-80-1 | Chemical Supplier Catalogs |

| Molecular Formula | C₈H₁₃NO | Chemical Supplier Catalogs |

| Molecular Weight | 139.19 g/mol | Chemical Supplier Catalogs |

| IUPAC Name | N-methyl-3-(furan-2-yl)propan-1-amine |

Note: The data presented in this table is based on information from commercial suppliers and has not been independently verified through published experimental studies.

It is crucial to distinguish this compound (CAS 17369-80-1) from the structurally different compound, 3-propylidenephthalide, which is assigned the similar CAS number 17369-59-4. Initial searches often lead to confusion between these two distinct chemical entities.

Synthesis and Experimental Protocols

A thorough search of scientific literature did not yield any specific, detailed experimental protocols for the synthesis of this compound. However, general synthetic strategies for analogous furan-containing amines can be postulated based on established organic chemistry principles.

A plausible synthetic route could involve the reductive amination of 3-(furan-2-yl)propanal with methylamine. This common method for amine synthesis is depicted in the logical workflow diagram below.

Caption: Postulated synthetic workflow for this compound.

It must be explicitly stated that this represents a theoretical pathway, and no published experimental validation, including reaction conditions, yields, or purification methods for this specific compound, has been found.

Biological Activity and Signaling Pathways

Currently, there are no published studies detailing the biological activity, pharmacological profile, or mechanism of action of this compound. The furan moiety is a well-known structural motif in a wide array of biologically active compounds and pharmaceuticals, exhibiting diverse activities including antimicrobial, anti-inflammatory, and central nervous system effects. The incorporation of a furan ring is often a strategic choice in drug design to modulate properties such as metabolic stability and receptor binding affinity.

The logical relationship for investigating the potential biological activity of this compound would follow a standard drug discovery cascade.

Caption: A general workflow for the biological investigation of a novel compound.

Given the structural similarity of the title compound to other neuroactive amines, initial investigations could focus on its potential interaction with neurotransmitter receptors or transporters. However, without any experimental data, any such considerations remain purely speculative.

Conclusion and Future Directions

This compound (CAS 17369-80-1) represents a chemical entity with a notable absence of characterization in the public scientific domain. While its basic chemical identity is established, there is a clear opportunity for original research in several key areas:

-

Chemical Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol, along with comprehensive analytical characterization (NMR, IR, MS, etc.).

-

Pharmacological Profiling: Initial screening to identify any potential biological targets and therapeutic areas of interest.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the contribution of the furan ring and the N-methylpropylamine side chain to any observed biological activity.

This compound serves as a blank slate for researchers in medicinal chemistry and drug discovery, offering the potential for novel findings in these fields.

An In-depth Technical Guide to (3-Furan-2-yl-1-methyl-propyl)-methyl-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine. The furan moiety is a prevalent scaffold in medicinal chemistry, known for a wide range of biological activities. This document collates available data and predictive analyses to serve as a foundational resource for researchers engaged in the study and application of furan-containing compounds. All quantitative data is summarized in structured tables, and a plausible synthetic pathway is detailed with an accompanying experimental protocol.

Molecular Structure and Properties

(3-Furan-2-yl-1-methyl-propyl)-methyl-amine, with the CAS number 1593-37-9, possesses a molecular structure characterized by a furan ring linked to a secondary amine via a butyl chain with a methyl substituent on the carbon adjacent to the nitrogen. The IUPAC name for this compound is N,α-dimethyl-2-furanethanamine.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅NO | [1][2] |

| Molecular Weight | 153.22 g/mol | [1][2] |

| CAS Number | 1593-37-9 | [1][2] |

Synthesis

A prevalent and efficient method for the synthesis of secondary amines such as (3-Furan-2-yl-1-methyl-propyl)-methyl-amine is reductive amination. This process involves the reaction of a ketone with a primary amine to form an intermediate imine, which is subsequently reduced to the desired secondary amine.

A plausible synthetic route starts from 4-(furan-2-yl)butan-2-one and methylamine. The reaction can be carried out in a one-pot procedure using a suitable reducing agent.

References

Synthesis of (3-Furan-2-yl-propyl)-methyl-amine.

An In-depth Technical Guide to the Synthesis of (3-Furan-2-yl-propyl)-methyl-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The primary synthetic route detailed is the reductive amination of 3-(furan-2-yl)propanal with methylamine, a reliable and selective method for the preparation of secondary amines. This document includes detailed experimental protocols, a summary of quantitative data, and logical workflow diagrams to facilitate the successful synthesis and purification of the target compound.

Introduction

Furan-containing compounds are of significant interest in the pharmaceutical industry due to their presence in numerous biologically active molecules. The title compound, this compound, serves as a key intermediate for the synthesis of various pharmaceutical candidates. Its structural motif, featuring a furan ring connected to a secondary amine via a propyl linker, allows for diverse functionalization and derivatization. This guide focuses on a robust and scalable synthetic strategy to obtain this compound in high purity.

Synthetic Pathways

Two principal synthetic strategies were considered for the synthesis of this compound:

-

Route A: Reductive Amination: This approach involves the reaction of 3-(furan-2-yl)propanal with methylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. This method is generally preferred due to its high selectivity and milder reaction conditions.

-

Route B: Alkylating Amination: This route would involve the reaction of a 2-(3-halopropyl)furan with methylamine. However, this method is prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts as significant byproducts, complicating purification and reducing the yield of the target secondary amine.

Given the advantages of selectivity and product purity, this guide will focus exclusively on the reductive amination pathway (Route A).

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the starting material, 3-(furan-2-yl)propanal, and its subsequent conversion to this compound via reductive amination.

Synthesis of 3-(Furan-2-yl)propanal

A common method for the synthesis of 3-(furan-2-yl)propanal involves the hydroformylation of 2-vinylfuran or the reduction of derivatives of 3-(furan-2-yl)propenoic acid. An alternative, accessible method starts from the readily available furfural.

Protocol: Synthesis of 3-(Furan-2-yl)propenal and subsequent reduction

-

Step 1: Knoevenagel-Doebner Condensation of Furan-2-carbaldehyde. To a solution of furan-2-carbaldehyde and malonic acid in pyridine, a catalytic amount of piperidine is added. The mixture is heated to induce condensation and subsequent decarboxylation to yield 3-(furan-2-yl)propenoic acid.

-

Step 2: Reduction to 3-(Furan-2-yl)propanol. The propenoic acid is then reduced to the corresponding saturated alcohol. This can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

Step 3: Oxidation to 3-(Furan-2-yl)propanal. The resulting 3-(furan-2-yl)propanol is oxidized to the desired aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Synthesis of this compound via Reductive Amination

This procedure is adapted from general protocols for the reductive amination of aliphatic aldehydes using sodium triacetoxyborohydride, a mild and selective reducing agent.[1][2]

Materials:

-

3-(Furan-2-yl)propanal

-

Methylamine (solution in THF or as hydrochloride salt)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic Acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-(furan-2-yl)propanal (1.0 eq) in 1,2-dichloroethane (DCE), add a solution of methylamine (1.2 eq) at room temperature.

-

Stir the mixture for 1-2 hours to facilitate the formation of the intermediate imine.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCE.

-

Slowly add the reducing agent slurry to the reaction mixture. If the starting aldehyde is unreactive, a catalytic amount of acetic acid can be added.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic pathway. Yields are estimated based on similar reactions reported in the literature.

| Reaction Step | Starting Material | Reagents | Product | Typical Yield (%) |

| 1 | Furan-2-carbaldehyde | Malonic acid, Piperidine, Pyridine | 3-(Furan-2-yl)propenoic acid | 80-90 |

| 2 | 3-(Furan-2-yl)propenoic acid | LiAlH₄, Ether | 3-(Furan-2-yl)propanol | 85-95 |

| 3 | 3-(Furan-2-yl)propanol | PCC, DCM | 3-(Furan-2-yl)propanal | 70-85 |

| 4 | 3-(Furan-2-yl)propanal | Methylamine, NaBH(OAc)₃, DCE | This compound | 70-85 |

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow from furan-2-carbaldehyde to the final product.

Caption: Synthetic pathway for this compound.

Reductive Amination Mechanism

The diagram below outlines the key steps in the reductive amination process.

References

An In-depth Technical Guide to (3-Furan-2-yl-1-methyl-propyl)-methyl-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the chemical properties and a plausible synthetic route for (3-Furan-2-yl-1-methyl-propyl)-methyl-amine. Due to ambiguity in chemical nomenclature, this document focuses on the compound identified by CAS Number 1593-37-9. This guide includes key physicochemical data, a detailed, representative experimental protocol for its synthesis via reductive amination, and a workflow diagram illustrating the synthetic pathway.

Compound Identification and Properties

The chemical name "(3-Furan-2-yl-propyl)-methyl-amine" can be interpreted in several ways. Based on commercially available data, this guide focuses on the compound most accurately named (3-Furan-2-yl-1-methyl-propyl)-methyl-amine . This compound is a secondary amine featuring a furan ring connected to a substituted butylamine backbone.

All relevant quantitative data for this compound and its logical precursor are summarized in the table below for clarity and ease of comparison.

Table 1: Physicochemical Data

| Property | (3-Furan-2-yl-1-methyl-propyl)-methyl-amine | 4-(Furan-2-yl)butan-2-one (Precursor) |

| Synonyms | N,α-Dimethyl-2-furanpropanamine | Furfurylacetone, 4-(2-Furyl)-2-butanone |

| CAS Number | 1593-37-9 | 699-17-2 |

| Molecular Formula | C₉H₁₅NO | C₈H₁₀O₂ |

| Molecular Weight | 153.22 g/mol [1][2][3] | 138.16 g/mol [4][5] |

| Predicted Density | 0.935 ± 0.06 g/cm³[1] | 1.04 g/cm³ (at 20°C)[4] |

| Boiling Point | Not available | 203°C[4] |

| Melting Point | Not available | 86-87°C[4] |

| Appearance | Not available | Colorless solid[4] |

Proposed Synthesis and Experimental Protocol

A specific, peer-reviewed synthesis for (3-Furan-2-yl-1-methyl-propyl)-methyl-amine (CAS 1593-37-9) is not extensively documented in readily available literature. However, a highly plausible and standard synthetic route is the reductive amination of the corresponding ketone, 4-(Furan-2-yl)butan-2-one, with methylamine.

This reaction proceeds in two main steps:

-

Imine Formation: The ketone carbonyl group reacts with methylamine to form a Schiff base or imine intermediate. This is typically an equilibrium-driven process favored by the removal of water.

-

Reduction: The intermediate imine is then reduced to the target secondary amine. This can be achieved using various reducing agents, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation.

The overall synthetic workflow is depicted in the diagram below.

Caption: Proposed synthesis via reductive amination.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is a representative example based on standard organic chemistry procedures and has not been optimized for this specific transformation. Appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory.

Objective: To synthesize (3-Furan-2-yl-1-methyl-propyl)-methyl-amine from 4-(Furan-2-yl)butan-2-one.

Materials:

-

4-(Furan-2-yl)butan-2-one (1.0 eq)

-

Methylamine (e.g., 40% solution in H₂O or 2.0 M solution in THF, 1.5 - 2.0 eq)

-

Methanol (or another suitable protic solvent)

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Glacial Acetic Acid (to adjust pH)

-

Dichloromethane (DCM) or Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser (if heating), addition funnel, separatory funnel.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(Furan-2-yl)butan-2-one (1.0 eq) and dissolve it in methanol (approx. 0.2-0.5 M concentration). Cool the solution to 0°C in an ice bath.

-

Imine Formation: Slowly add the methylamine solution (1.5 eq) to the stirred solution of the ketone. After the addition is complete, add a few drops of glacial acetic acid to catalyze the reaction, adjusting the pH to approximately 5-6. Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate imine formation. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting ketone.

-

Reduction: Once imine formation is deemed sufficient, cool the reaction mixture back down to 0°C. In a separate beaker, dissolve sodium borohydride (1.5 eq) in a small amount of cold methanol. Add the NaBH₄ solution portion-wise to the reaction mixture, ensuring the temperature does not rise significantly. Caution: Hydrogen gas evolution may occur.

-

Reaction Completion: After the addition of the reducing agent is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (or until reaction completion is confirmed by TLC/GC-MS).

-

Workup:

-

Carefully quench the reaction by slowly adding water or 1 M HCl at 0°C to decompose any excess NaBH₄.

-

Adjust the pH of the solution to >9 with a base (e.g., 1 M NaOH) to ensure the product is in its free-base form.

-

Reduce the volume of the solvent under reduced pressure (rotary evaporation) to remove most of the methanol.

-

Transfer the remaining aqueous mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

-

Purification:

-

Combine the organic extracts and wash them with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude amine can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

-

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Logical Relationships and Pathways

The relationship between the precursor and the final product is a straightforward chemical transformation. The logical flow involves the conversion of a ketone functional group into a secondary amine, which fundamentally alters the molecule's chemical reactivity and potential biological activity.

Caption: Functional group transformation pathway.

References

A Technical Guide to the Spectroscopic Data of (3-Furan-2-yl-propyl)-methyl-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Furan-2-yl-propyl)-methyl-amine is a secondary amine containing a furan moiety. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols.

Predicted Spectroscopic Data

The chemical structure of this compound is as follows:

Based on this structure, we can predict the key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring, the propyl chain, and the methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H5' (furan) | ~7.3 | m | 1H |

| H4' (furan) | ~6.3 | m | 1H |

| H3' (furan) | ~6.0 | m | 1H |

| -CH₂- (alpha to furan) | ~2.7 | t | 2H |

| -CH₂- (beta to furan) | ~1.8 | m | 2H |

| -CH₂- (alpha to N) | ~2.6 | t | 2H |

| N-CH₃ | ~2.4 | s | 3H |

| N-H | Variable, broad | s | 1H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2' (furan) | ~155 |

| C5' (furan) | ~141 |

| C3' (furan) | ~110 |

| C4' (furan) | ~105 |

| -CH₂- (alpha to furan) | ~28 |

| -CH₂- (beta to furan) | ~30 |

| -CH₂- (alpha to N) | ~50 |

| N-CH₃ | ~36 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3350 - 3310 | Weak-Medium |

| C-H (furan) | Stretch | ~3100 | Medium |

| C-H (aliphatic) | Stretch | 2950 - 2850 | Medium-Strong |

| C=C (furan ring) | Stretch | ~1600, ~1500 | Medium |

| N-H | Bend | 1650 - 1580 | Medium |

| C-N | Stretch | 1250 - 1020 | Medium |

| C-O-C (furan) | Stretch | ~1015 | Strong |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of a nitrogen atom will result in an odd nominal molecular weight.

Table 4: Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

| Molecular Formula | C₈H₁₃NO |

| Molecular Weight | 139.19 g/mol |

| [M]+• (Molecular Ion) | m/z 139 |

| Key Fragment Ions | m/z 81 (furan-CH₂⁺), m/z 44 (CH₂=NH-CH₃⁺) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]

-

For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

-

Transfer the solution into a clean, dry 5 mm NMR tube.[1]

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

-

Insert the NMR tube into the spectrometer probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse sequence. Typically, 8-16 scans are sufficient.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled single-pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

ATR-FTIR Spectroscopy Protocol

Sample Preparation:

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

Instrumentation and Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and compare them with known correlation tables.

Mass Spectrometry Protocol

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[3]

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.[3]

-

If necessary, filter the solution to remove any particulate matter.

Instrumentation and Data Acquisition:

-

Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Introduce the sample into the mass spectrometer, either via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺• for EI or [M+H]⁺ for ESI).

-

Analyze the fragmentation pattern to identify characteristic fragment ions. The presence of an odd molecular weight can indicate the presence of a nitrogen atom.[4]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Purity and Characterization of (3-Furan-2-yl-propyl)-methyl-amine

Disclaimer: Publicly available scientific literature lacks specific experimental data for the synthesis, purification, and characterization of (3-Furan-2-yl-propyl)-methyl-amine. This guide is constructed based on established principles of organic chemistry and analytical techniques commonly applied to analogous secondary amines. The experimental protocols and data presented herein are illustrative and should be adapted and validated for specific laboratory conditions.

Introduction

This compound is a secondary amine featuring a furan moiety linked to a methylamino group by a propyl chain. As with many novel chemical entities, rigorous characterization and purity assessment are critical for its application in research and development, particularly in the pharmaceutical and life sciences sectors. This document provides a comprehensive overview of the methodologies for determining the purity and elucidating the structure of this compound.

Hypothetical Synthesis Pathway

A plausible synthetic route to obtain this compound is via a two-step process involving the formation of a primary amine followed by methylation.

Caption: Hypothetical two-step synthesis of this compound.

Purification

Following synthesis, the crude product will likely contain unreacted starting materials, by-products, and residual solvents. A multi-step purification process is necessary to isolate the target compound with high purity.

Proposed Purification Workflow

Caption: Proposed multi-step purification workflow for the target compound.

Characterization and Purity Assessment

A combination of chromatographic and spectroscopic techniques should be employed to confirm the identity and determine the purity of the synthesized compound.

Chromatographic Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for assessing the purity of amine compounds.[1][2]

GC is well-suited for the analysis of volatile amines. Due to the basic nature of amines, which can lead to peak tailing, a deactivated column is recommended.[3]

Experimental Protocol:

-

Instrument: Gas chromatograph with a flame ionization detector (FID).

-

Column: A capillary column suitable for amine analysis (e.g., a deactivated, polar column).

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., methanol).

-

Data Analysis: Purity is determined by the area percentage of the main peak.

HPLC is a versatile technique for non-volatile or thermally labile compounds. Reversed-phase chromatography is commonly used for the separation of amines.[2] Due to the lack of a strong chromophore in the target molecule, derivatization or the use of a universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) may be necessary. Alternatively, detection at low UV wavelengths (e.g., 210-220 nm) might be possible.

Experimental Protocol:

-

Instrument: HPLC system with a UV detector or other suitable detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL of a 1 mg/mL solution in the mobile phase.

-

Data Analysis: Purity is calculated from the peak area percentage.

Spectroscopic Methods

Spectroscopic techniques are essential for the structural elucidation and confirmation of the target compound.

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | m | 1H | H-5 (furan) |

| ~6.3 | m | 1H | H-4 (furan) |

| ~6.0 | m | 1H | H-3 (furan) |

| ~2.7 | t | 2H | -CH₂-CH₂-N |

| ~2.5 | t | 2H | Furan-CH₂- |

| ~2.4 | s | 3H | N-CH₃ |

| ~1.8 | quint | 2H | -CH₂-CH₂-CH₂- |

| ~1.5 | br s | 1H | N-H |

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~155 | C-2 (furan) |

| ~141 | C-5 (furan) |

| ~110 | C-4 (furan) |

| ~105 | C-3 (furan) |

| ~50 | -CH₂-N |

| ~36 | N-CH₃ |

| ~30 | -CH₂-CH₂-CH₂- |

| ~28 | Furan-CH₂- |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Analysis Mode: Full scan.

-

Expected Molecular Ion (M⁺): m/z = 153.22 (for C₉H₁₅NO).

-

Expected Fragmentation: Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines, leading to the formation of stable iminium ions.

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| ~3300 (weak, broad) | N-H stretch (secondary amine) |

| 3100-3000 | C-H stretch (furan) |

| 2950-2800 | C-H stretch (aliphatic) |

| ~1500, ~1450 | C=C stretch (furan ring) |

| 1250-1020 | C-N stretch (aliphatic amine)[4] |

| ~1010 | C-O-C stretch (furan) |

Summary of Purity and Characterization Data

The following table summarizes the expected analytical data for this compound.

| Analytical Technique | Parameter | Expected Value |

| GC-FID | Purity | > 98% (area %) |

| Retention Time | Dependent on column and conditions | |

| HPLC-UV | Purity | > 98% (area %) |

| Retention Time | Dependent on column and conditions | |

| ¹H NMR | Chemical Shifts | Consistent with proposed structure |

| ¹³C NMR | Number of Signals | 8 (due to symmetry in the furan ring) |

| MS (EI) | Molecular Ion (M⁺) | m/z = 153 |

| IR | Key Absorptions | N-H stretch (~3300 cm⁻¹), C-N stretch (~1100 cm⁻¹) |

Logical Workflow for Characterization

Caption: Logical workflow for the comprehensive characterization of the target compound.

Conclusion

The purity and structural integrity of this compound can be reliably established through a combination of chromatographic and spectroscopic methods. While specific literature data for this exact molecule is scarce, the application of standard, well-established analytical protocols for secondary amines provides a robust framework for its comprehensive characterization. The methodologies and expected data presented in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis and analysis of novel furan-containing compounds.

References

The Furan Scaffold: A Versatile Player in Biological Activity

A Technical Guide for Researchers and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, stands as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates in the development of novel therapeutics. This technical guide provides an in-depth overview of the significant biological activities of furan derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This guide summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of Furan Derivatives

Furan-containing compounds have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of various furan derivatives has been extensively evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized in the tables below, providing a comparative look at their efficacy.

Table 1: Cytotoxicity of Furan Derivatives against Various Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzo[b]furan derivative 26 | MCF-7 (Breast) | 0.057 | [1] |

| Benzo[b]furan derivative 36 | MCF-7 (Breast) | 0.051 | [1] |

| Pyridine carbohydrazide 4 | MCF-7 (Breast) | 4.06 | [2] |

| N-phenyl triazinone 7 | MCF-7 (Breast) | 2.96 | [2] |

| Furo[2,3-d]pyrimidine 4c | A549 (Lung) | 14.5 | [3] |

| Furo[2,3-d]pyrimidine 7b | A549 (Lung) | 6.66 | [3] |

| Furo[2,3-d]pyrimidine 7c | A549 (Lung) | 10.1 | [3] |

| Furan-pyridinone 4c | KYSE70 (Esophageal) | 0.888 µg/mL | [4] |

| Furan-pyridinone 4c | KYSE150 (Esophageal) | 0.655 µg/mL (48h) | [4] |

| Bis-2(5H)-furanone 4e | C6 (Glioma) | 12.1 | [5] |

Signaling Pathways in Anticancer Activity

Several furan derivatives exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR and MAPK pathways are notable examples.

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain benzo[b]furan derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[1]

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Natural furan derivatives have been observed to modulate this pathway.[6]

Experimental Protocols: Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[2]

-

Compound Treatment: Treat the cells with various concentrations of the furan derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Antimicrobial Activity of Furan Derivatives

Furan derivatives have a long history of use as antimicrobial agents, with nitrofurantoin being a well-known example for treating urinary tract infections.[7] Their activity extends to a wide range of Gram-positive and Gram-negative bacteria, as well as some fungi.

Quantitative Data: Antimicrobial Susceptibility

The antimicrobial efficacy of furan derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Furan Derivatives (MICs)

| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivative | Escherichia coli | 64 | |

| Furan-derived chalcone 2a | Staphylococcus aureus | 256 | [8] |

| Furan-derived chalcone 2b | Staphylococcus aureus | 256 | [8] |

| Furan-derived chalcone 2c | Staphylococcus aureus | 256 | [8] |

| Furan-derived chalcone 2a | Escherichia coli | 512 | [8] |

| Furan-derived chalcone 2c | Escherichia coli | 1024 | [8] |

| 8-geranyloxy psoralen | Staphylococcus epidermidis | 100 | [6] |

| Dibenzofuran bis(bibenzyl) | Candida albicans | 16-512 | [6] |

Experimental Protocols: Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the furan derivative in the broth medium.

-

Inoculation: Add the standardized bacterial or fungal suspension to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity of Furan Derivatives

Several furan derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key enzymes and mediators involved in the inflammatory cascade, such as cyclooxygenases (COX).[9]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potential of furan derivatives can be assessed through various in vitro and in vivo assays. The IC50 values for the inhibition of inflammatory mediators are presented below.

Table 3: Anti-inflammatory Activity of Furan Derivatives

| Compound/Derivative Class | Assay | IC50 (µM) | Reference |

| Benzofuran derivative 1 | NO production inhibition in RAW 264.7 cells | 17.3 | [10] |

| Benzofuran derivative 4 | NO production inhibition in RAW 264.7 cells | 16.5 | [10] |

| Furan hybrid molecule H1 | Inhibition of albumin denaturation | 114.31 µg/mL | [11] |

| Furan hybrid molecule H2 | Inhibition of albumin denaturation | 120.11 µg/mL | [11] |

Experimental Protocols: Anti-inflammatory Activity

This in vitro assay is a useful method for screening anti-inflammatory activity, as protein denaturation is a well-documented cause of inflammation.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the furan derivative at various concentrations, a solution of egg albumin or bovine serum albumin, and a phosphate-buffered saline (PBS) solution (pH 6.4).

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Heat-induced Denaturation: Induce protein denaturation by heating the mixture at a high temperature (e.g., 51°C) for 20 minutes.

-

Absorbance Measurement: After cooling, measure the turbidity of the solution using a spectrophotometer at a wavelength of 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the furan derivative. The IC50 value can then be determined.

The general workflow for screening the biological activity of newly synthesized furan derivatives involves a series of sequential steps from synthesis to in-depth biological evaluation.

Conclusion

Furan and its derivatives continue to be a fertile ground for the discovery of new biologically active compounds. The versatility of the furan scaffold allows for extensive chemical modifications, leading to a diverse array of molecules with potent anticancer, antimicrobial, and anti-inflammatory activities. The data and protocols presented in this guide underscore the significant therapeutic potential of this class of compounds and aim to facilitate further research and development in this exciting area of medicinal chemistry. The exploration of their mechanisms of action, particularly their interaction with key signaling pathways, will undoubtedly pave the way for the design of more selective and effective furan-based drugs.

References

- 1. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological activity of furan derivatives [wisdomlib.org]

- 8. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

The Furan Scaffold: A Versatile Nucleus with Diverse Pharmacological Potential

A Technical Guide for Researchers and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to the discovery and development of a wide array of furan-containing compounds with significant pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of furan derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. It includes a summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Properties of Furan Compounds

Furan derivatives have demonstrated considerable potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity

The anticancer efficacy of furan derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of representative furan-containing compounds against various cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Furan-based carbohydrazide | Compound 4 | MCF-7 (Breast) | 4.06 | [1] |

| Furan-based triazinone | Compound 7 | MCF-7 (Breast) | 2.96 | [1] |

| Benzo[b]furan | Compound 26 | MCF-7 (Breast) | 0.057 | [2] |

| Benzo[b]furan | Compound 36 | MCF-7 (Breast) | 0.051 | [2] |

| Furan derivative | Compound 7b | A549 (Lung) | 6.66 | [3] |

| Furan derivative | Compound 7c | A549 (Lung) | 10.1 | [3] |

| Furopyrimidine | Compound 4c | A549 (Lung) | 14.5 | [3] |

| Furan-pyridinone | Compound 4c | KYSE70 (Esophageal) | 0.655 µg/mL (48h) | [4] |

| Furan-pyridinone | Compound 4c | KYSE150 (Esophageal) | 0.655 µg/mL (48h) | [4] |

Mechanism of Action: Inhibition of PI3K/Akt/mTOR Signaling Pathway

A significant mechanism underlying the anticancer activity of some furan derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[2] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Certain benzo[b]furan derivatives have been shown to effectively inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[2]

References

- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety and Handling of (3-Furan-2-yl-propyl)-methyl-amine and Related Compounds

Introduction

(3-Furan-2-yl-propyl)-methyl-amine belongs to the class of furan-containing alkylamines. While this specific molecule is not extensively characterized in terms of its safety profile, its structural motifs—a furan ring and a secondary amine—suggest potential hazards that require careful consideration. Furan and its derivatives are known for potential hepatotoxicity, and alkylamines can be corrosive and irritating.[1][2] This guide aims to provide a comprehensive overview of the potential risks, safe handling procedures, and emergency protocols based on available data for analogous compounds.

Physicochemical Properties of Structurally Related Compounds

Quantitative data for the target compound is unavailable. The following table summarizes the physicochemical properties of a structurally similar compound, (3-Furan-2-yl-1-methyl-propyl)-methyl-amine, and other related molecules to provide an estimate of expected properties.

| Property | (3-Furan-2-yl-1-methyl-propyl)-methyl-amine[3][4] | --INVALID-LINK-- [3-(methylamino)propyl]amine[5] | 3-(Furan-2-yl)propan-1-amine[6] | Methylamine[7] |

| CAS Number | 1593-37-9 | 1248515-47-0 | 29938-41-8 | 74-89-5 |

| Molecular Formula | C₉H₁₅NO | C₁₀H₁₈N₂O | C₇H₁₁NO | CH₅N |

| Molecular Weight | 153.22 g/mol | 182.27 g/mol | 125.17 g/mol | 31.06 g/mol |

| Appearance | Not specified | Liquid | Not specified | Colorless gas |

| Boiling Point | Not specified | Not specified | Not specified | 20.3°F (-6.5°C) |

| Flash Point | Not specified | Not specified | Not specified | Not specified |

| Solubility | Not specified | Not specified | Not specified | Soluble in water |

Toxicological Profile of Furan and Alkylamine Derivatives

The primary toxicological concern with furan-containing compounds is their potential for metabolic activation into reactive intermediates that can lead to cellular damage, particularly in the liver.[1][8] Alkylamines are often corrosive and can cause irritation to the skin, eyes, and respiratory tract.[9][10]

3.1 Furan Toxicity

Furan itself is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[11] Its toxicity is primarily mediated by its metabolic activation in the liver by cytochrome P450 enzymes to a reactive metabolite, cis-2-butene-1,4-dial.[12] This metabolite can bind to cellular macromolecules, leading to cytotoxicity and genotoxicity.[11] Chronic exposure to furan has been shown to cause hepatocellular tumors in animal models.[13]

3.2 Alkylamine Toxicity

Alkylamines are known to be irritants and can be corrosive depending on their structure and concentration.[9] Inhalation of methylamine, for example, can cause irritation of the nose and throat, while direct contact can cause skin and eye burns.[14][15]

The following table summarizes available toxicity data for related compounds.

| Compound | Hazard Classifications | Hazard Statements |

| Methylamine Solution | Flammable liquids, Category 2; Acute toxicity (Oral), Category 4; Acute toxicity (Inhalation), Category 3; Skin corrosion, Sub-category 1B; Serious eye damage, Category 1[15] | H225: Highly flammable liquid and vapour. H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H331: Toxic if inhaled. H335: May cause respiratory irritation.[15] |

| 3-(Furan-2-yl)propan-1-amine | Serious eye damage/eye irritation, Category 1[6] | H318: Causes serious eye damage.[6] |

Experimental Protocols and Safe Handling

Given the potential hazards, stringent safety protocols must be followed when handling this compound and related compounds.

4.1 Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is crucial. The following are minimum recommendations:

-

Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[16][17]

-

Skin Protection: A flame-retardant, chemical-resistant lab coat and gloves are required. Nitrile or neoprene gloves are generally recommended for handling amines, but the specific glove type should be chosen based on permeation and breakthrough time data.[16][18]

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation exposure, a respirator with an appropriate cartridge for organic vapors and amines should be used.[17]

4.2 Engineering Controls

-

All work with this compound should be performed in a well-ventilated laboratory, inside a chemical fume hood.[17]

-

Eyewash stations and safety showers must be readily accessible.[16]

-

Use of spark-proof tools and equipment is recommended due to the potential flammability of related compounds.[16]

4.3 Storage and Handling

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[9][19]

-

Keep containers tightly closed and properly labeled.[14]

-

Avoid contact with incompatible materials such as strong oxidizing agents and acids.[17]

-

Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[15][16]

4.4 Spill and Emergency Procedures

-

Spill: In case of a spill, evacuate the area immediately. Remove all sources of ignition. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material in a sealed container for proper disposal.[20]

-

Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Water spray can be used to cool containers.[17]

-

First Aid:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]

-

Visualizations

5.1 Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

Caption: Safe handling workflow for furan-alkyl-amine compounds.

5.2 Potential Metabolic Activation of the Furan Moiety

This diagram illustrates the generally accepted pathway for the metabolic activation of furan that leads to toxicity.

Caption: Potential metabolic activation pathway of the furan moiety.

Conclusion

While specific safety data for this compound is lacking, the known hazards of its constituent functional groups—furan and alkylamine—warrant a cautious and well-informed approach to its handling. The potential for hepatotoxicity from the furan moiety and the corrosive nature of the amine group necessitate the use of robust engineering controls, appropriate personal protective equipment, and strict adherence to safe laboratory practices. Researchers and drug development professionals must exercise due diligence and consult a variety of safety resources before working with this and other novel chemical entities.

References

- 1. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicity of Furan - ChemistryViews [chemistryviews.org]

- 3. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. americanelements.com [americanelements.com]

- 6. 3-(Furan-2-yl)propan-1-amine | C7H11NO | CID 179114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. METHYLAMINE | Occupational Safety and Health Administration [osha.gov]

- 8. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]

- 10. What are the precautions for using alkylamines?-Zhonghai Chemical_wholly-owned company of China Shipping Group [gzzhchem.com]

- 11. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Furan - Wikipedia [en.wikipedia.org]

- 14. airgas.com [airgas.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. fishersci.com [fishersci.com]

- 18. alkylamines.com [alkylamines.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. alkylamines.com [alkylamines.com]

(3-Furan-2-yl-propyl)-methyl-amine suppliers and purchasing

An In-depth Technical Guide to (3-Furan-2-yl-1-methyl-propyl)-methyl-amine: Sourcing, Synthesis, and Analysis

Disclaimer: The compound "(3-Furan-2-yl-propyl)-methyl-amine" as initially requested is not a readily available catalog chemical. This guide focuses on the structurally similar and commercially available compound, (3-Furan-2-yl-1-methyl-propyl)-methyl-amine , identified by the CAS number 1593-37-9 . It is presumed that this is the compound of interest for research purposes.

This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine, including its chemical properties, commercial suppliers, proposed synthesis, and analytical methodologies.

Chemical Profile and Properties

(3-Furan-2-yl-1-methyl-propyl)-methyl-amine is a specialty chemical, likely used in proteomics research and as a building block in organic synthesis.[1] Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 1593-37-9 |

| Molecular Formula | C₉H₁₅NO |

| Molecular Weight | 153.22 g/mol |

| IUPAC Name | N,alpha-dimethyl-2-furanethanamine |

| Synonyms | (3-Furan-2-yl-1-methyl-propyl)-methyl-amine, N-[3-(2-furyl)-1-methylpropyl]-N-methylamine |

Suppliers and Purchasing

A variety of chemical suppliers offer (3-Furan-2-yl-1-methyl-propyl)-methyl-amine, typically for research and development purposes.[1][2] Most suppliers indicate that the product is for research use only and not for diagnostic or therapeutic applications.[1]

| Supplier | Purity | Available Quantities | Notes |

| Santa Cruz Biotechnology | Varies by lot | Inquire | Specialty product for proteomics research.[1] |

| AK Scientific, Inc. | Min. 95% | Inquire | Stocked and shipped from California, USA. Not for individual sale.[2] |

| Alfa Chemistry | Inquire | Custom sizes available | Catalog number ACM1593379.[3] |

| BOC Sciences | Inquire | Inquire | Listed as a useful research chemical. |

| Atomax Chemicals Co., Ltd. | Inquire | Inquire | Listed among their chemical offerings. |

| Biosynth | Inquire | 2.5 g | Also offers a related compound, 3-Furan-2-yl-1-methyl-propylamine (CAS 768-57-0).[4] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine are not extensively published, a plausible synthetic route and a general analytical method are presented below based on established chemical principles.

Proposed Synthesis: Reductive Amination

A common and effective method for the synthesis of secondary amines like (3-Furan-2-yl-1-methyl-propyl)-methyl-amine is the reductive amination of a ketone precursor. This process involves the reaction of a ketone with a primary amine to form an intermediate imine, which is then reduced to the desired amine.[5][6]

Reaction Scheme:

4-(Furan-2-yl)butan-2-one + Methylamine → [Intermediate Iminium Ion] → (3-Furan-2-yl-1-methyl-propyl)-methyl-amine

Materials:

-

4-(Furan-2-yl)butan-2-one

-

Methylamine (solution in a suitable solvent like THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanobohydride (NaBH₃CN)[6]

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

-

Acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Protocol:

-

To a solution of 4-(Furan-2-yl)butan-2-one (1 equivalent) in the chosen anhydrous solvent, add methylamine (1.1-1.5 equivalents).

-

If desired, add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Slowly add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 equivalents), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the pure (3-Furan-2-yl-1-methyl-propyl)-methyl-amine.

Caption: Proposed synthesis workflow for (3-Furan-2-yl-1-methyl-propyl)-methyl-amine.

General Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds like furan derivatives.[2][7]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for amine analysis (e.g., a mid-polarity column).

Protocol Outline:

-

Sample Preparation: Dissolve a small, accurately weighed amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Separation: Employ a suitable temperature program to separate the components of the sample on the capillary column. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold to ensure all components elute.

-

Detection: The mass spectrometer will ionize the eluted compounds and separate the resulting ions based on their mass-to-charge ratio, providing a mass spectrum for each component.

-

Data Analysis: The identity of the compound can be confirmed by comparing its retention time and mass spectrum with that of a known standard. Purity can be estimated by the relative area of the chromatographic peak.

Biological Activity and Signaling Pathways

There is currently a lack of specific published research on the biological activity or the involvement in signaling pathways of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine. However, the furan scaffold is present in a wide range of biologically active compounds with diverse therapeutic properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[8] The biological effects of furan-containing compounds are often attributed to the ability of the furan ring to interact with biological targets through various non-covalent interactions and its potential to be metabolized into reactive intermediates.[8] Further research would be required to determine if (3-Furan-2-yl-1-methyl-propyl)-methyl-amine exhibits any significant biological effects.

Supplier Selection Workflow

For researchers and drug development professionals, selecting the right supplier for a chemical is a critical step. The following diagram outlines a logical workflow for this process.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. graphviz.readthedocs.io [graphviz.readthedocs.io]

- 5. organicreactions.org [organicreactions.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. ijabbr.com [ijabbr.com]

An In-depth Technical Guide to (3-Furan-2-yl-propyl)-methyl-amine

Abstract: This technical guide provides a comprehensive overview of the chemical compound (3-Furan-2-yl-propyl)-methyl-amine. While specific experimental data for this molecule is not extensively available in published literature, this document extrapolates information from closely related furan derivatives to present its likely physicochemical properties, a proposed synthetic route, and its potential biological significance. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the therapeutic potential of furan-containing compounds.

Introduction

Furan derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The furan ring is a key structural motif in numerous natural products and synthetic molecules, exhibiting antibacterial, anti-inflammatory, antifungal, and antitumor properties.[1][3] The biological activity of furan derivatives can be significantly influenced by slight modifications in their substitution patterns.[2] This guide focuses on this compound, a molecule that combines the furan scaffold with a flexible propyl-methyl-amine side chain, a common feature in many biologically active compounds.

Physicochemical Properties

Based on the chemical structure of this compound, the following physicochemical properties have been calculated.

| Property | Value |

| IUPAC Name | N-methyl-3-(furan-2-yl)propan-1-amine |

| Molecular Formula | C8H13NO |

| Molecular Weight | 139.19 g/mol |

| Canonical SMILES | CNCCC1=CC=CO1 |

| CAS Number | Not available |

| Predicted LogP | 1.3 |

| Predicted pKa | 10.2 (basic) |